4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl- is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyrimidine rings. The compound is of interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific catalysts and reaction conditions such as temperature control and solvent choice to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure of the synthesized compound .
The molecular formula for 4H-Pyrazolo[3,4-d]pyrimidin-4-one is C18H16N4O. The structure features:
Key structural data includes:
4H-Pyrazolo[3,4-d]pyrimidin-4-one can participate in various chemical reactions:
These reactions are typically influenced by factors such as pH, temperature, and solvent system used during the reaction process .
The mechanism of action for compounds like 4H-Pyrazolo[3,4-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. The specific pathways may vary based on the substituents present on the core structure.
Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .
Key physical properties include:
Chemical properties include:
Relevant data from various studies indicate that these properties contribute to its usability in synthetic organic chemistry .
4H-Pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Research continues to explore new applications based on its structural versatility and biological activity .
The 4H-pyrazolo[3,4-d]pyrimidin-4-one scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure that serves as a purine isostere. This core structure exhibits remarkable versatility in drug design, particularly for targeting kinase-driven pathologies. The specific 1,5-dihydro-1,6-diphenyl derivative features phenyl substituents at the N1 and C6 positions, strategically positioned to exploit hydrophobic regions in target binding sites. Its molecular framework combines planarity with hydrogen-bonding capabilities, enabling both π-stacking interactions and directional contacts with biomolecular targets.
Table 1: Fundamental Physicochemical Properties of the 1,6-Diphenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one Scaffold
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₇H₁₂N₄O | Indicates aromatic character and nitrogen-rich core |
Molecular weight | 288.31 g/mol | Falls within optimal range for drug-like molecules |
Calculated LogP | ~3.2 | Suggests moderate lipophilicity |
Hydrogen bond acceptors | 3 | Facilitates target binding via H-bond interactions |
Hydrogen bond donors | 1 (pyrimidinone NH) | Critical for hinge region recognition in kinases |
Aromatic rings | 3 | Enables extensive π-system stacking interactions |
The medicinal exploration of pyrazolo[3,4-d]pyrimidinones spans over five decades, with significant milestones marking their development:
1960s-1980s: Early research identified the scaffold's inherent bioisosteric relationship with purines. Initial synthetic efforts focused on unsubstituted derivatives, revealing modest xanthine oxidase inhibitory activity. The discovery of PP1 and PP2 in the 1990s as Src family kinase inhibitors demonstrated the scaffold's potential for targeted therapies [1] [3].
Kinase Inhibitor Revolution (2000s): The approval of imatinib in 2001 catalysed intense interest in ATP-competitive kinase inhibitors. Researchers recognized pyrazolo[3,4-d]pyrimidinones as ideal adenine mimetics due to their ability to replicate purine binding geometry without metabolic instability concerns. This period witnessed systematic exploration of C4 and C6 substitutions to modulate kinase selectivity [1] [9].
Clinical Advancements: Ibrutinib's 2013 FDA approval as a Bruton's tyrosine kinase (BTK) inhibitor validated the pharmaceutical relevance of pyrazolo[3,4-d]pyrimidine cores. Subsequent clinical candidates featuring this scaffold include sapanisertib (mTOR inhibitor), parsaclisib (PI3Kδ inhibitor), and umbralisib (dual PI3Kδ/CK1ε inhibitor), collectively demonstrating therapeutic utility across hematological malignancies and solid tumors [1].
Recent Innovations (2020s): Contemporary research focuses on multitargeted inhibitors and overcoming resistance mutations. Compounds featuring 1,6-diaryl substitutions have emerged as particularly promising, with several demonstrating low-nanomolar potency against clinically relevant oncokinases [9].
Table 2: Evolution of Key Pyrazolo[3,4-d]pyrimidinone-Based Therapeutic Agents
Era | Representative Compound | Key Advancement | Primary Target |
---|---|---|---|
1996 | PP1/PP2 | First identified kinase inhibitors of scaffold | Src family kinases |
2013 | Ibrutinib | First FDA-approved derivative (irreversible binder) | BTK |
2015-2020 | Sapanisertib (MLN0128) | Potent dual mTORC1/2 inhibition | mTOR |
2020-Present | SI388/SI306 derivatives | Optimized 1,6-diaryl inhibitors for resistant tumors | Src/ABL hybrids |
The 4H-pyrazolo[3,4-d]pyrimidin-4-one core exhibits profound structural mimicry of the adenine moiety of ATP, enabling competitive inhibition at kinase catalytic sites. This bioisosterism operates through three key mechanisms:
Hinge Region Recognition: The pyrimidinone component (N1-C2-N3) replicates the hydrogen-bonding pattern of adenine's N1-C2-N3 system. Crystallographic studies confirm that the endocyclic nitrogen (N2) and the carbonyl oxygen form bidentate hydrogen bonds with kinase hinge residues, typically with backbone NH and C=O groups of a conserved glutamate or methionine residue [1] [9]. In the 1,6-diphenyl derivative, the conserved interactions are maintained while the phenyl groups extend into adjacent hydrophobic pockets.
Three-Dimensional Congruence: Molecular overlay analyses demonstrate near-perfect spatial alignment between the bicyclic frameworks of ATP and the pyrazolopyrimidinone core. The scaffold's bond lengths (e.g., C5-C6: 1.40 Å vs adenine's 1.42 Å) and angles (pyrimidine ring: 120° vs purine 117-123°) show minimal deviation from natural adenine geometry, allowing seamless integration into the ATP binding cleft without inducing protein strain [3].
Electrostatic Complementarity: The electron-deficient character of the pyrimidinone ring mimics the electrostatic surface potential of adenine, particularly in the regions surrounding N1 and N3 nitrogen atoms. Quantum mechanical calculations reveal similar molecular electrostatic potential (MEP) maps, with negative potentials localized around nitrogens and positive potentials over carbon-hydrogen regions, facilitating optimal interactions with kinase binding pockets [9].
The 1,6-diphenyl substitution strategically extends this molecular mimicry. The N1-phenyl group occupies the ribose-binding region (hydrophobic pocket I), while the C6-phenyl substituent projects toward the gatekeeper area (hydrophobic pocket II), enhancing binding affinity beyond what the core scaffold alone can achieve.
Table 3: Comparative Analysis of Adenine vs. 1,6-Diphenyl-pyrazolo[3,4-d]pyrimidinone Binding Interactions
Interaction Feature | ATP (Adenine) | 1,6-Diphenyl Derivative | Functional Consequence |
---|---|---|---|
H-bond donor atoms | 2 (N6, N7) | 1 (N-H at position 5) | Requires substituents for full mimicry |
H-bond acceptor atoms | 3 (N1, N3, N7) | 3 (N2, O, N3) | Excellent match |
Hydrophobic surface area | 88 Ų | 172 Ų (core + phenyls) | Enhanced van der Waals contacts |
Planarity | Near-perfect planar | Twist-dependent (C6-phenyl <15° torsion) | Accommodates kinase-specific conformations |
Binding energy contribution | -7.2 kcal/mol (adenine alone) | -10.8 to -12.4 kcal/mol (scaffold + optimized phenyls) | ~50% affinity enhancement |
The strategic incorporation of phenyl groups at N1 and C6 positions transforms the core scaffold into a high-affinity kinase binder through steric, electronic, and conformational optimization:
N1-Phenyl Optimization: The N1-phenyl group occupies the ribose-binding pocket, a region characterized by moderate hydrophobicity and significant steric tolerance. Structure-activity relationship (SAR) studies demonstrate that ortho-substituted phenyl rings enhance potency against Src family kinases by 3-10 fold compared to unsubstituted analogs. Specifically, 2,6-dichloro and 2-chloro-6-methyl substitutions induce a 15-25° dihedral angle relative to the pyrazolo ring, perfectly matching the pocket's topology. This twisted conformation avoids steric clashes while enabling favorable edge-to-face interactions with conserved phenylalanine residues (e.g., Phe523 in c-Src) [3]. Electronic effects further modulate affinity: electron-withdrawing substituents (Cl, CF₃) at the meta position lower the phenyl ring's electron density, strengthening cation-π interactions with nearby lysine residues (e.g., Lys295 in EGFR) [9].
C6-Phenyl Vectorization: The C6 position projects toward the gatekeeper region and hydrophobic back pocket, areas critical for inhibitor selectivity. Molecular dynamics simulations reveal that 3-substituted phenyl groups adopt a perpendicular orientation relative to the core scaffold, effectively filling a 290-320 ų hydrophobic cavity. Meta-trifluoromethyl and meta-chloro substituents improve hydrophobic contact surface area by 30-40% compared to unsubstituted C6-phenyl derivatives. Particularly in ABL and Src kinases, these substituents form halogen bonds with backbone carbonyls (e.g., Thr315 in ABL), contributing 1.5-2.0 kcal/mol to binding free energy [3].
Synergistic Effects: The 1,6-diphenyl arrangement creates cooperative binding effects not achievable with monosubstituted analogs. Biochemical assays demonstrate 50-100 fold potency enhancements for diphenyl derivatives versus monophenyl counterparts against EGFR, Src, and ABL kinases. This synergy arises from: (1) preorganization of the core scaffold into a bioactive conformation (reducing desolvation penalty), (2) complementary occupation of adjacent hydrophobic zones, and (3) restriction of rotational freedom that minimizes entropic costs upon binding. Resistance mitigation represents another advantage: molecular modeling suggests the 1,6-diphenyl architecture maintains contacts with "gatekeeper" mutants (e.g., T315I) through adaptive phenyl repositioning, preserving key hydrophobic interactions lost with smaller inhibitors [3] [9].
Table 4: Structure-Activity Relationship of 1,6-Diphenyl Substituents on Kinase Inhibition (IC₅₀, nM)
N1-Substituent | C6-Substituent | c-Src | Abl (WT) | Abl (T315I) | EGFR (WT) | Selectivity Index (Src/EGFR) |
---|---|---|---|---|---|---|
Phenyl | H | 420 | 380 | >10,000 | 850 | 2.0 |
2-Cl-Phenyl | H | 95 | 120 | 8,200 | 310 | 3.3 |
Phenyl | Ph | 18 | 22 | 1,450 | 68 | 3.8 |
2-Cl-Phenyl | 3-CF₃-Ph | 1.2 | 1.8 | 89 | 25 | 20.8 |
2,6-diCl-Phenyl | 3-Cl-Ph | 0.9 | 1.2 | 75 | 18 | 20.0 |
The structural evolution of pyrazolo[3,4-d]pyrimidinone derivatives underscores their significance in targeted cancer therapy. The strategic 1,6-diphenyl substitution paradigm merges historical insights with contemporary structure-based design principles, positioning this chemotype as a versatile platform for addressing persistent challenges in kinase inhibition, including selectivity optimization and resistance mutation management.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1